3-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
3-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that features a thienopyrimidine core structure. This compound is notable for its inclusion of a trifluoromethyl group, which is known to impart unique chemical properties such as increased metabolic stability and lipophilicity. These properties make it a compound of interest in various fields, including pharmaceuticals and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.
Attachment of the Benzylsulfanyl Group: This can be done via nucleophilic substitution reactions where a benzyl halide reacts with a thiol group on the thienopyrimidine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the use of greener solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
3-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to remove the trifluoromethyl group or reduce other functional groups.
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Benzyl halides, thiols, and bases like sodium hydride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: De-trifluoromethylated products or reduced functional groups.
Substitution: Various benzyl-substituted derivatives.
Scientific Research Applications
3-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity to these targets, while the thienopyrimidine core can interact with various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one
- 3-methyl-2-{[4-(trifluoromethyl)benzyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one
Uniqueness
The unique combination of the trifluoromethyl group and the thienopyrimidine core in 3-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one imparts distinct chemical properties that are not found in other similar compounds. This makes it particularly valuable in applications requiring high stability and specific interactions with biological targets.
Properties
IUPAC Name |
3-methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2OS2/c1-20-13(21)12-11(5-6-22-12)19-14(20)23-8-9-3-2-4-10(7-9)15(16,17)18/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIFTQHPBRJCGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CS2)N=C1SCC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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